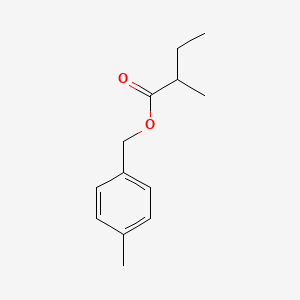

4-Methylbenzyl 2-methylbutyrate

Description

Contextualization within Branched-Chain Ester and Arylmethyl Ester Chemistry

4-Methylbenzyl 2-methylbutyrate (B1264701), with the molecular formula C13H18O2 and a molar mass of 206.28 g/mol , is structurally classified as both a branched-chain ester and an arylmethyl ester. The "2-methylbutyrate" portion of the molecule introduces a branched-chain aliphatic acid component, while the "4-methylbenzyl" group provides an aromatic, or arylmethyl, alcohol component. This dual characteristic is central to its chemical identity and function.

Branched-chain esters are known for their significant impact on the aroma profiles of many fruits. nih.gov The branching in the carbon chain often leads to lower odor thresholds compared to their straight-chain counterparts, making them potent contributors to "fruity" scents. nih.gov The biosynthesis of these esters in nature is often linked to branched-chain amino acids like leucine, isoleucine, and valine. nih.govwikipedia.org

Arylmethyl esters, on the other hand, are a class of compounds frequently used in the fragrance industry. nih.gov They are formed by the reaction of an aryl alkyl alcohol with a simple carboxylic acid. nih.gov These esters are valued for their diverse and often complex aromatic profiles, contributing floral, fruity, and sweet notes to perfumes and other scented products. scentjourner.com The synthesis of esters, in general, is a well-established chemical process known as esterification, which involves the reaction of an alcohol with a carboxylic acid, often catalyzed by an acid such as sulfuric acid. unb.cayoutube.comgoogle.com

Significance in Flavor and Fragrance Science Research

The primary significance of 4-Methylbenzyl 2-methylbutyrate in scientific research lies in its organoleptic properties, which are its characteristics related to taste and smell. Esters are fundamental to the unique flavors and aromas of fruits and are widely used in the food, beverage, cosmetic, and pharmaceutical industries. acs.org

The branched-chain aspect of this compound suggests a fruity aroma. For instance, 2-methylbutyric acid itself is described as having a fruitier scent than the cheesy aroma of valeric acid. acs.org Similarly, other branched-chain esters like isoamyl acetate (B1210297) are known for their distinct banana or apple-like scents.

The arylmethyl component also plays a crucial role in its scent profile. Benzyl (B1604629) acetate, a related arylmethyl ester, has a delicate, jasmine-like floral aroma. The combination of these structural features in this compound results in a complex and desirable fragrance profile. Research into such compounds is vital for the development of new and authentic-smelling flavor and fragrance ingredients. scentjourner.com

Current Research Landscape and Gaps for this compound

Current research on esters is extensive, covering their synthesis, natural occurrence, and application in various industries. acs.org Studies have explored both chemical and enzymatic synthesis methods for producing flavor esters. nih.gov For example, lipases are being investigated as biocatalysts for the synthesis of esters like methyl butyrate (B1204436). nih.gov

However, specific research focused solely on this compound is less prevalent in publicly available literature. While the broader classes of branched-chain and arylmethyl esters are well-studied, detailed investigations into the specific synthesis, biosynthetic pathways, and unique applications of this particular compound represent a gap in the current research landscape. Further research could delve into optimizing its synthesis, fully characterizing its sensory profile through techniques like gas chromatography-olfactometry, and exploring its potential presence in as-yet-unanalyzed natural sources.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94231-43-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 2-methylbutanoate |

InChI |

InChI=1S/C13H18O2/c1-4-11(3)13(14)15-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |

InChI Key |

OUFFFGFYTMZJHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Discovery and Isolation from Biological Sources

The isolation and identification of specific volatile compounds from complex natural extracts is a challenging endeavor. While 4-Methylbenzyl 2-methylbutyrate (B1264701) itself is not widely reported, the presence of structurally similar esters in various plant species suggests its potential for natural occurrence.

While direct reports on 4-Methylbenzyl 2-methylbutyrate are scarce, related compounds have been identified in various plant essential oils. For instance, benzyl (B1604629) 2-methylbutyrate has been reported as a constituent of Artemisia salsoloides. nih.gov

A study of the essential oil from the roots of Leopard's Bane (Doronicum columnae) revealed a high concentration of related esters. nih.gov Although this compound was not identified, the essential oil was dominated by thymol (B1683141) derivatives, including thymyl isobutyrate (32.8%) and thymyl 2-methylbutyrate (22.8%). nih.gov The presence of the 2-methylbutyrate moiety in such abundance highlights the plant's metabolic capacity to produce this structural unit.

Table 1: Major Constituents of Doronicum columnae Root Essential Oil nih.gov

| Compound | Percentage (%) |

| Thymyl isobutyrate | 32.8 |

| Thymyl 2-methylbutyrate | 22.8 |

This table is interactive and can be sorted.

Comparative studies of plant volatile profiles demonstrate the vast diversity of esters. Benzenoids and monoterpenoids are often the most abundant groups of volatiles in many plant species. nih.gov For example, a comparative analysis of the floral scents of different Prunus mume cultivars identified benzyl acetate (B1210297), eugenol, and benzaldehyde (B42025) as key aromatic compounds. ncert.nic.in Another study on various Narcissus tazetta ecotypes also highlighted benzyl acetate as a major volatile component, with its concentration varying among different geographical locations. chemrxiv.org

In a metabolomics analysis of Camellia oleifera petals, a variety of esters were identified, including butanoic acid, 2-methyl-, 2-methylbutyl ester, which shares the branched-chain acid moiety with the compound of interest. mdpi.com These studies underscore the widespread occurrence of both benzyl esters and branched-chain esters in the plant kingdom, suggesting that the necessary precursors and enzymatic machinery for the synthesis of this compound are likely present in some plant species.

Proposed Biosynthetic Pathways of Branched-Chain Butyrates and Related Benzyl Moieties

The biosynthesis of an ester like this compound involves the formation of its two constituent parts, an alcohol and an acyl-CoA, followed by their condensation.

Enzymatic Biogenesis of the 2-Methylbutyrate Moiety

The 2-methylbutyrate moiety is derived from the branched-chain amino acid isoleucine. Plants, unlike animals, can synthesize isoleucine de novo. frontiersin.org The biosynthesis of isoleucine begins with threonine and involves a series of enzymatic reactions. nih.gov

The key enzymes in this pathway are:

Threonine deaminase (TD): Converts threonine to 2-oxobutanoate (B1229078).

Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of 2-oxobutanoate with pyruvate (B1213749) to form 2-aceto-2-hydroxybutanoate. ebi.ac.uk

Ketol-acid reductoisomerase (KARI): Reduces and isomerizes the intermediate to form 2,3-dihydroxy-3-methylvalerate.

Dihydroxyacid dehydratase (DHAD): Dehydrates the product of the KARI reaction to yield 2-oxo-3-methylvalerate.

Branched-chain aminotransferase (BCAT): Transfers an amino group to 2-oxo-3-methylvalerate to form isoleucine. frontiersin.org

Once isoleucine is synthesized, it can be converted to 2-methylbutyric acid, which is then activated to 2-methylbutyryl-CoA, the direct precursor for the esterification reaction.

Table 2: Enzymes in the Biosynthesis of the 2-Methylbutyrate Moiety Precursor (Isoleucine) nih.govfrontiersin.org

| Enzyme | Abbreviation | Function |

| Threonine deaminase | TD | Deamination of threonine |

| Acetohydroxyacid synthase | AHAS | Condensation reaction |

| Ketol-acid reductoisomerase | KARI | Reduction and isomerization |

| Dihydroxyacid dehydratase | DHAD | Dehydration |

| Branched-chain aminotransferase | BCAT | Transamination |

This table is interactive and can be sorted.

Enzymatic Biogenesis of the 4-Methylbenzyl Moiety

The 4-methylbenzyl moiety is derived from 4-methylbenzyl alcohol. This alcohol has been reported as a natural product in Vitis vinifera (grape). nih.gov Its biosynthesis is likely to proceed through the formation of p-tolualdehyde (4-methylbenzaldehyde). p-Tolualdehyde has been identified in several plant species, including feverfew (Tanacetum parthenium), lemon (Citrus limon), and Madagascar periwinkle (Catharanthus roseus). pherobase.com

The biosynthesis of aromatic aldehydes in plants can occur through various pathways. One well-characterized pathway for benzaldehyde synthesis in petunia involves the β-oxidative pathway starting from benzoyl-CoA in the peroxisomes. nih.gov A similar pathway could potentially lead to the formation of p-tolualdehyde from 4-methylbenzoyl-CoA.

Once p-tolualdehyde is formed, it can be reduced to 4-methylbenzyl alcohol. This reduction is analogous to the conversion of benzaldehyde to benzyl alcohol, a reaction catalyzed by enzymes such as phenylacetaldehyde (B1677652) reductase (PAR), which has a broad substrate specificity. researchgate.net In a diatom species, the conversion of p-xylene (B151628) to 4-methylbenzyl alcohol and then to p-toluic acid has been observed, involving enzymes like alcohol dehydrogenase and benzaldehyde dehydrogenase. ebi.ac.uk

Esterification Mechanisms in Vivo

The final step in the biosynthesis of this compound is the esterification of 4-methylbenzyl alcohol with 2-methylbutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). Plant AATs belong to the BAHD superfamily, named after the first four enzymes of this type to be characterized: benzylalcohol O-acetyltransferase (BEAT), anthocyanin O-hydroxycinnamoyltransferase (AHCT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT). frontiersin.org

These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov BAHD acyltransferases are known for their ability to accept a wide range of substrates. For example, the benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) from Clarkia breweri can use various alcohols and acyl-CoAs as substrates. nih.gov Similarly, AATs from sweet basil have shown activity with benzyl alcohol, phenylethyl alcohol, and cinnamyl alcohol. nih.gov This broad substrate specificity suggests that an AAT capable of using 4-methylbenzyl alcohol as the alcohol acceptor and 2-methylbutyryl-CoA as the acyl donor could exist in nature, leading to the formation of this compound. The actual in vivo production would depend on the co-localization and availability of both substrates and the specific AAT enzyme. nih.gov

Chemical Synthesis and Derivatization

Established Synthetic Routes for 4-Methylbenzyl 2-methylbutyrate (B1264701)

Conventional chemical synthesis remains a fundamental approach for producing esters. The primary methods involve direct esterification of a carboxylic acid with an alcohol or transesterification from another ester.

The most direct chemical route to 4-methylbenzyl 2-methylbutyrate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 4-methylbenzyl alcohol with 2-methylbutyric acid.

The reaction is typically performed by refluxing the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Table 1: Reactants for Fischer-Speier Esterification

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methylbenzyl alcohol | CH₃C₆H₄CH₂OH | 122.16 | 217 | 59-61 |

Data sourced from publicly available chemical databases. sigmaaldrich.com

While effective, this method often requires high temperatures and strong acid catalysts, which can lead to side reactions and purification challenges. researchgate.netmdpi.com

Transesterification is an alternative chemical pathway where the alkoxy group of an ester is exchanged with that of an alcohol. For synthesizing this compound, this could involve reacting 4-methylbenzyl alcohol with a simple ester of 2-methylbutyric acid, such as methyl 2-methylbutyrate or ethyl 2-methylbutyrate. This process is also typically acid or base-catalyzed.

A particularly effective variation is the use of vinyl esters, such as vinyl 2-methylbutyrate. The transesterification with 4-methylbenzyl alcohol would produce the desired ester and vinyl alcohol. The vinyl alcohol rapidly tautomerizes to acetaldehyde, an irreversible step that drives the reaction to completion, often resulting in very high yields. mdpi.com This strategy has been successfully applied to the synthesis of various acetate (B1210297) esters using vinyl acetate and different alcohols. mdpi.com

Biocatalytic Approaches to Ester Synthesis

Biocatalysis, particularly using enzymes like lipases, has emerged as a powerful "green" alternative for ester synthesis. uab.cat These methods operate under mild conditions, exhibit high selectivity, and produce compounds that can be labeled as "natural," which is highly desirable in the flavor and food industries. uab.cat

Lipases are widely used to catalyze esterification and transesterification reactions. ijsr.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially known as Novozym 435) and Thermomyces lanuginosus lipase (Lipozyme TLIM), are particularly favored due to their stability, reusability, and high activity in non-aqueous environments. nih.govresearchgate.net

The synthesis of esters with a 2-methylbutyrate moiety can be efficiently achieved using these biocatalysts. For example, the enzymatic synthesis of various flavor esters, including butyrates, has been extensively studied. sigmaaldrich.comresearchgate.netnih.gov The reaction can be performed either through direct esterification of 2-methylbutyric acid with the corresponding alcohol or via transesterification. In a study on the synthesis of benzyl (B1604629) cinnamate, Lipozyme TLIM was found to be more efficient than Novozym 435. researchgate.net Another study achieved an 86% yield for methyl butyrate (B1204436) synthesis using a purified lipase from Aspergillus fumigatus via transesterification. nih.gov A patent describes a two-step lipase-catalyzed hydrolysis process to resolve and produce ethyl (R)-2-methylbutyrate with high enantiomeric excess. google.com

To maximize the yield and efficiency of biocatalytic ester synthesis, several reaction parameters must be optimized. The interplay between these factors is crucial for achieving high conversion rates. mdpi.comresearchgate.net

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate, but only up to a certain point, after which mass transfer limitations or enzyme aggregation can occur. ijsr.net For instance, in the synthesis of various flavor esters, a 10% (w/w) enzyme concentration was found to be optimal. ijsr.net

Substrate Molar Ratio: The ratio of alcohol to acid can significantly influence the reaction equilibrium. An excess of one substrate (usually the less expensive one, the alcohol) is often used to shift the equilibrium towards ester formation. nih.gov However, a very high excess of alcohol can sometimes inhibit enzyme activity. researchgate.net

Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures increase the initial rate, they can also lead to enzyme denaturation over time. Optimal temperatures for lipase-catalyzed ester synthesis are typically in the range of 30-70°C. nih.govnih.gov For example, the synthesis of methyl butyrate showed an optimum temperature of 40°C. nih.gov

Reaction Medium and Water Content: The choice of solvent can impact enzyme activity and substrate solubility. Solvent-free systems, where one of the reactants acts as the medium, are often preferred as a greener alternative. mdpi.comnih.gov Water is a product of esterification, and its removal (e.g., using molecular sieves) is critical for achieving high yields.

Table 2: Summary of Optimized Parameters for Enzymatic Ester Synthesis from Various Studies

| Parameter | Studied Range/Value | Optimal Condition/Observation | Source(s) |

|---|---|---|---|

| Temperature | 30 - 80°C | 40-70°C is a common optimal range for balancing activity and stability. | nih.govnih.govnih.gov |

| Enzyme Loading | 1.5% - 15% (w/w) | High conversions often achieved with 1.5% to 10% loading. | ijsr.netmdpi.com |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | A molar excess of alcohol often improves conversion, but high excess can be inhibitory. | nih.govresearchgate.net |

| Agitation Speed | 150 - 250 rpm | Sufficient mixing (e.g., 200 rpm or higher) is needed to overcome diffusion limitations. | mdpi.commdpi.com |

| Water Removal | With/without molecular sieves | Removal of water is crucial to shift equilibrium and achieve high yields. | mdpi.com |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis into a single, often one-pot, process. nih.gov This approach can create more efficient and sustainable routes to complex molecules by using each type of catalyst for the step it performs best.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylbenzyl alcohol |

| 2-Methylbutyric acid |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Water |

| Methyl 2-methylbutyrate |

| Ethyl 2-methylbutyrate |

| Vinyl 2-methylbutyrate |

| Vinyl alcohol |

| Acetaldehyde |

| Vinyl acetate |

| Candida antarctica lipase B (Novozym 435) |

| Thermomyces lanuginosus lipase (Lipozyme TLIM) |

| Benzyl cinnamate |

| Aspergillus fumigatus lipase |

| Methyl butyrate |

| Ethyl (R)-2-methylbutyrate |

Stereochemical Control in Synthesis of Chiral Isomers

The synthesis of specific chiral isomers of this compound is crucial for fragrance applications, as the olfactory properties of enantiomers can differ significantly. The chirality of this ester resides in the 2-methylbutyrate moiety. Therefore, achieving stereochemical control involves either the use of an enantiomerically pure 2-methylbutanoic acid precursor or the kinetic resolution of a racemic mixture of the acid or the final ester.

A primary strategy for obtaining enantiomerically pure isomers of this compound is through enzymatic kinetic resolution. Lipases are commonly employed biocatalysts for the enantioselective esterification of racemic acids. nih.gov These enzymes can differentiate between the (R)- and (S)-enantiomers of 2-methylbutanoic acid, preferentially catalyzing the esterification of one enantiomer with an alcohol, such as 4-methylbenzyl alcohol. This results in the formation of an enantiomerically enriched ester and leaves behind the unreacted acid enantiomer, also in an enriched state.

The success of enzymatic resolution is highly dependent on the choice of lipase, solvent, and reaction conditions. For instance, in the enantioselective esterification of racemic 2-methylbutyric acid, various immobilized lipases have been explored. rsc.org Lipases from Candida antarctica (specifically CAL-B), Thermomyces lanuginosus, Candida rugosa, and Rhizopus oryzae have all demonstrated the ability to resolve racemic 2-methylbutyric acid. rsc.org

Detailed studies on the resolution of (R,S)-2-methylbutyric acid with a structurally similar alcohol (1-pentanol) have shown that Candida antarctica lipase B (CAL-B) is particularly effective. In a hexane (B92381) solvent system, the esterification can yield (R)-pentyl 2-methylbutyrate with a high enantiomeric excess (ee) of the product. rsc.org Conversely, using lipases from Candida rugosa or Rhizopus oryzae can favor the formation of the (S)-enantiomer. rsc.org The choice of enzyme is therefore a critical factor in determining which chiral isomer of the resulting ester is produced.

The following table summarizes findings from the enzymatic resolution of racemic 2-methylbutyric acid with 1-pentanol, which serves as an illustrative example of the potential outcomes for the synthesis of chiral this compound.

| Lipase Source | Preferred Enantiomer | Product | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica B (CAL-B) | R | (R)-pentyl 2-methylbutyrate | 40 | 90 | 35 | rsc.org |

| Thermomyces lanuginosus | R | (R)-pentyl 2-methylbutyrate | 18 | 91 | 26 | rsc.org |

| Candida rugosa | S | (S)-pentyl 2-methylbutyrate | 34 | 75 | 10 | rsc.org |

| Rhizopus oryzae | S | (S)-pentyl 2-methylbutyrate | 35 | 49 | 4 | rsc.org |

While CAL-B is a robust biocatalyst for esterification reactions, it has been noted to exhibit modest enantioselectivity with some short-chain chiral carboxylic acids. ufsc.br The efficiency of the resolution is also influenced by the reaction time, where a kinetic competition between the enantiomers at the active site of the enzyme occurs. researchgate.net For the CAL-B catalyzed reaction with 1-pentanol, the enantiomeric excess of the product was found to peak at a specific reaction time, after which it decreased as the reaction proceeded further toward equilibrium. researchgate.net

In addition to enzymatic methods, stereochemical control can be achieved through the use of chiral starting materials. Synthesizing this compound from an enantiomerically pure form of 2-methylbutanoic acid, obtained either through resolution or asymmetric synthesis, would directly lead to the corresponding chiral ester without the need for a subsequent resolution step.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation, providing fundamental information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules like 4-Methylbenzyl 2-methylbutyrate (B1264701). researchgate.netethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. nih.gov

For 4-Methylbenzyl 2-methylbutyrate, ¹H NMR spectroscopy would reveal distinct signals corresponding to each unique proton environment. The aromatic protons on the p-substituted benzene (B151609) ring would typically appear as two doublets in the downfield region (approx. 7.1-7.3 ppm). The singlet for the methyl group on the benzene ring would be observed around 2.3 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the ester oxygen would produce a singlet around 5.0-5.2 ppm. The aliphatic portion of the molecule, the 2-methylbutyrate group, would show a complex pattern: a multiplet for the single proton on the chiral center, a multiplet for the adjacent methylene group, and two distinct signals (a doublet and a triplet) for the two non-equivalent methyl groups. youtube.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (approx. 176 ppm), several signals for the aromatic carbons (approx. 128-138 ppm), the benzylic carbon (approx. 66 ppm), and the distinct signals for the five aliphatic carbons of the 2-methylbutyrate moiety. nih.gov The combination of these NMR techniques allows for the complete and unambiguous assembly of the molecular structure. researchgate.net

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (AA'BB' system) | ~ 7.1 - 7.3 |

| Benzylic Protons (-O-CH₂-Ar) | ~ 5.1 |

| Aromatic Methyl Protons (-Ar-CH₃) | ~ 2.3 |

| Methine Proton (-CH(CH₃)CH₂CH₃) | ~ 2.4 |

| Methylene Protons (-CH₂CH₃) | ~ 1.6 |

| Doublet Methyl Protons (-CH(CH₃)) | ~ 1.1 |

| Triplet Methyl Protons (-CH₂CH₃) | ~ 0.9 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~ 176 |

| Aromatic Carbons (quaternary) | ~ 137-138 |

| Aromatic Carbons (CH) | ~ 128-129 |

| Benzylic Carbon (-O-CH₂-Ar) | ~ 66 |

| Methine Carbon (-CH(CH₃)) | ~ 41 |

| Methylene Carbon (-CH₂CH₃) | ~ 27 |

| Aromatic Methyl Carbon (-Ar-CH₃) | ~ 21 |

| Doublet Methyl Carbon (-CH(CH₃)) | ~ 17 |

| Triplet Methyl Carbon (-CH₂CH₃) | ~ 11 |

Predicted data is based on standard chemical shift values and data from similar compounds.

Infrared (IR) spectroscopy is highly effective for identifying the functional groups within a molecule. For this compound, the IR spectrum provides clear evidence of its ester functionality. nih.gov A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an ester. nist.gov Additional key absorptions include C-O stretching vibrations between 1100-1300 cm⁻¹, aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹, and various C-H stretching bands for both the aliphatic and aromatic portions of the molecule just below and above 3000 cm⁻¹. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the p-substituted benzene ring. This system gives rise to characteristic absorption bands in the UV region, typically a strong primary band (E-band) below 220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm, which is useful for confirming the presence of the aromatic system. sigmaaldrich.com

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=C Stretch (Aromatic) | ~1600, 1450-1500 |

| C-O Stretch (Ester) | 1100 - 1300 |

Data based on typical IR frequencies and spectra of similar compounds. nist.gov

Chromatographic-Mass Spectrometric (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds like this compound from complex mixtures.

Effective identification of this compound using GC-MS hinges on the careful optimization of several key parameters. perkinelmer.comnih.gov The choice of capillary column is critical; a non-polar or semi-polar column, such as one with a 5% diphenyl-95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS), is typically used for analyzing flavor and fragrance esters. nih.govresearchgate.net Using low-bleed "MS" designated columns is crucial to minimize background noise and improve detection limits. chromatographyonline.comchromatographyonline.com

The temperature program—including initial oven temperature, ramp rate, and final temperature—must be adjusted to ensure adequate separation from other volatile components without excessive analysis time. gcms.cz The carrier gas (usually helium) flow rate should be optimized to maintain a good vacuum within the mass spectrometer, typically in the range of 1-2 mL/min. chromatographyonline.com For the mass spectrometer itself, optimizing the ion source temperature and electron energy (typically 70 eV for standard library matching) is essential for generating reproducible mass spectra.

| Key GC-MS Optimization Parameters | |

| Parameter | Consideration for Optimization |

| GC Column | Low-bleed, non-polar or semi-polar (e.g., 5% phenyl-methylpolysiloxane) nih.govchromatographyonline.com |

| Carrier Gas Flow | Typically 1-2 mL/min (Helium) to balance efficiency and vacuum compatibility chromatographyonline.com |

| Injection Mode | Split/Splitless; split ratio adjusted based on sample concentration |

| Temperature Program | Optimized initial temp, ramp rate, and final temp for best resolution gcms.cz |

| MS Ion Source Temp. | Manufacturer-dependent; optimized to prevent analyte degradation or condensation |

| Electron Energy | Standardized at 70 eV for library matching |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity chromatographyonline.com |

For analyzing volatiles in a solid or liquid matrix, Headspace-Solid Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. mdpi.com This method involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb volatile analytes. mdpi.comfrontiersin.org The fiber is then directly desorbed into the GC injector for analysis.

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. nih.gov Key factors include the choice of fiber coating, extraction temperature, and extraction time. frontiersin.org For a compound like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) might be chosen to capture a broad range of volatiles. nih.govnih.gov The extraction temperature and time must be fine-tuned; higher temperatures increase the vapor pressure of the analyte but can affect the equilibrium and stability of other compounds. An optimized temperature, often between 40-60°C, and an extraction time of 30-60 minutes are common starting points for such analyses. frontiersin.orgnih.gov HS-SPME-GC-MS is widely used in food science and environmental analysis to create a chemical fingerprint of a sample's volatile constituents. nih.govfrontiersin.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that provides an additional layer of separation to conventional GC analysis. semanticscholar.org After compounds are separated by the GC column, they are ionized and passed through a drift tube under a weak electric field. researchgate.net Here, ions are separated based on their size, shape, and charge, a property known as ion mobility. researchgate.netutwente.nl This process provides a drift time for each ion, which is characteristic of the compound.

The result is a three-dimensional plot of GC retention time versus IMS drift time versus signal intensity. nih.gov This additional separation dimension is highly effective for resolving co-eluting peaks from the GC column and separating isomers that may have identical mass spectra. researchgate.net GC-IMS is particularly valuable for the rapid, high-sensitivity profiling of complex volatile organic compound (VOC) mixtures, such as those found in food aromas or biological samples, and can help to distinguish subtle differences in their chemical makeup. semanticscholar.orgresearchgate.net

Retention Index Determination and Application

In gas chromatography (GC), while retention time is a fundamental parameter for qualitative analysis, it can be influenced by various factors such as column degradation, carrier gas flow rate, and temperature programming, making it unreliable for inter-laboratory comparisons. shimadzu.eu To overcome this, the retention index (RI) system was developed as a more stable and reproducible method for compound identification. researchgate.net The most common system is the Kováts retention index, which normalizes the retention time of a compound to the retention times of adjacent n-alkane hydrocarbons. For temperature-programmed analyses, a simplified linear retention index (LRI) is often used, where the retention times of n-alkanes are expected to appear at even intervals. shimadzu.eu

The primary application of the retention index is to aid in the positive identification of volatile compounds, including esters like this compound. When combined with mass spectrometry (MS), the retention index provides an additional layer of confirmation that is particularly valuable for differentiating isomers, which may have very similar mass spectra but different retention characteristics. gcms.cznist.gov Large databases containing retention indices for thousands of compounds on various GC column types (e.g., polar and non-polar) are used extensively in flavor and fragrance research. gcms.cznih.gov By comparing the experimentally determined RI of an unknown peak to the values in these databases, analysts can significantly increase the confidence of their identification. gcms.cz

The retention index of an ester is highly dependent on the stationary phase of the GC column. Different column polarities will result in different elution orders and, consequently, different RI values. This principle is illustrated by comparing the retention indices of related esters on standard non-polar and polar columns. While specific RI data for this compound is not widely published, data for structurally similar compounds demonstrates this effect.

| Compound | CAS Number | Column Type | Retention Index (RI) | Source |

|---|---|---|---|---|

| Benzyl (B1604629) 2-methylbutyrate | 10411-89-9 | Standard Non-Polar | 1357 | nih.gov |

| Benzyl 2-methylbutyrate | 10411-89-9 | Standard Polar | 1880 | nih.gov |

| 2-Methylpropyl 3-methylbutanoate | 589-59-3 | Standard Non-Polar | 1008.5 | nist.gov |

| 2-Methylpropyl 3-methylbutanoate | 589-59-3 | Standard Polar | 1186.4 | nist.gov |

Chemical Reactivity and Degradation Studies

Hydrolytic Stability and Kinetics of Esters

The hydrolysis of esters, a reaction that splits the compound into a carboxylic acid and an alcohol, can be catalyzed by acids, bases, or enzymes. The reaction with water alone is typically very slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis of Esters

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, esters undergo hydrolysis when heated under reflux. chemguide.co.uk This reaction is reversible, and to achieve a high degree of hydrolysis, an excess of water is used. chemguide.co.ukchemistrysteps.com The mechanism involves the protonation of the ester's carbonyl group, which enhances its electrophilicity and facilitates a nucleophilic attack by water. chemistrysteps.com This process is essentially the reverse of Fischer esterification. chemistrysteps.com The kinetics of acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) have been shown to follow first-order kinetics. youtube.com

The general equation for acid-catalyzed ester hydrolysis is: RCOOR' + H₂O ⇌ RCOOH + R'OH (in the presence of H⁺) studysmarter.co.uk

Table 1: Factors Affecting Acid-Catalyzed Ester Hydrolysis

| Factor | Effect on Reaction Rate |

| Temperature | Increased temperature generally increases the reaction rate. chemistrysteps.com |

| Acid Concentration | Higher concentration of the acid catalyst increases the reaction rate. |

| Water Concentration | An excess of water shifts the equilibrium towards the products (carboxylic acid and alcohol). chemguide.co.uk |

| Steric Hindrance | Increased steric hindrance around the carbonyl group or the alcohol moiety can decrease the reaction rate. |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for hydrolyzing esters. algoreducation.comstudysmarter.co.uk This reaction is typically carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.comalgoreducation.com

The mechanism involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. byjus.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemistrysteps.com |

| Products | Carboxylic acid and alcohol chemguide.co.uk | Carboxylate salt and alcohol algoreducation.com |

| Reaction Conditions | Typically requires heat. chemistrysteps.com | Often requires heat. |

Enzymatic Hydrolysis by Esterases

Esterases are enzymes that catalyze the hydrolysis of esters into their corresponding carboxylic acids and alcohols. nih.govpearson.com This process is highly specific and occurs under mild conditions. pearson.com Hydrolases, including esterases, are widely distributed in biological systems and play a crucial role in metabolism. nih.gov For instance, pig liver esterase and orange peel esterase have been used to hydrolyze a variety of esters. acs.org The rate and selectivity of enzymatic hydrolysis can be influenced by the structure of the ester. researchgate.net For example, some esterases exhibit enantiomeric selectivity, hydrolyzing one enantiomer of a racemic ester mixture faster than the other. pearson.com

Oxidative Degradation Mechanisms

The benzylic position of alkyl-substituted benzene (B151609) rings is susceptible to oxidative degradation. libretexts.org For benzyl (B1604629) ethers, oxidation can lead to the formation of benzoate (B1203000) esters or benzaldehyde (B42025) derivatives. siu.edu The oxidation of benzyl ethers to esters can be achieved using various oxidizing agents, including hypervalent iodine reagents and copper catalysts with co-oxidants like tert-butyl hydroperoxide (TBHP) and oxygen. siu.edunih.gov The mechanism can involve a hydrogen atom abstraction from the benzylic carbon, followed by further oxidation steps. siu.edu The use of visible-light-mediated photocatalysis has also been shown to facilitate the oxidative cleavage of benzyl ethers. acs.org In some cases, controlling the reaction conditions, such as the amount of oxidizing agent (e.g., N-bromosuccinimide - NBS) and temperature, can selectively yield either aromatic aldehydes or aromatic methyl esters from benzyl methyl ethers. nih.gov

Thermal Degradation Profiles of Esters

Esters can undergo thermal decomposition at elevated temperatures. stackexchange.com The thermal stability of esters is a critical factor in their application as lubricants and hydraulic fluids. tandfonline.com In the absence of oxygen, many esters begin to decompose at temperatures between 204 and 232°C (400 and 450°F). tandfonline.com The degradation rate increases with temperature. tandfonline.com The pyrolysis of some simple esters at high temperatures (around 800-1300 K) can produce smaller molecules like carboxylic acids, ketenes, and alkenes. stackexchange.comacs.org For example, the thermal decomposition of alkyl esters can proceed through a concerted reaction to form an alkene and a carboxylic acid. researchgate.net Studies on polyol ester lubricants have shown that thermal stressing at 220°C can lead to the formation of higher molecular weight products through oligomerization. ncsu.edu

Table 3: General Thermal Decomposition Products of Esters

| Original Ester Type | General Decomposition Products | Temperature Range |

| Simple Alkyl Esters | Carboxylic acids, alkenes, ketenes stackexchange.comacs.orgresearchgate.net | High temperatures (e.g., >800 K) acs.org |

| Polyol Esters | Higher molecular weight oligomers ncsu.edu | Elevated temperatures (e.g., 220°C) ncsu.edu |

Biodegradation and Environmental Persistence Assessment

The environmental persistence of an organic compound is determined by its resistance to degradation through biological and chemical processes. nih.gov Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. nih.gov Aromatic compounds can be degraded by various microorganisms, including bacteria like Escherichia coli. nih.govnypl.org The degradation of aromatic compounds is a vital part of the Earth's carbon cycle. nih.gov

The biodegradation of esters, such as phthalic acid esters (PAEs), often begins with the hydrolysis of the ester bond by esterases, forming a carboxylic acid and an alcohol. mdpi.com These initial products can then be further metabolized by microorganisms. mdpi.com The persistence of a chemical in the environment is often expressed in terms of its half-life in different environmental compartments like soil and water. juniperpublishers.com A substance is generally considered persistent if it has a long half-life. researchgate.net The assessment of persistence involves evaluating data from various biodegradation and fate studies. nih.gov

Structure Activity Relationship Sar and Computational Modeling

Exploration of Olfactory and Biological Activities Related to Molecular Structure

The odor and biological activity of an ester like 4-methylbenzyl 2-methylbutyrate (B1264701) are intrinsically linked to its three-dimensional structure. The two primary components of the molecule, the 4-methylbenzyl alcohol moiety and the 2-methylbutyrate acid moiety, each contribute distinct characteristics that define its interaction with biological systems, such as olfactory receptors.

Impact of 4-Methylbenzyl Moiety Substitutions on Ester Activity

In a study of N-benzyl piperidine (B6355638) derivatives, substitutions at various positions on the benzyl (B1604629) ring led to a range of affinities for dopamine (B1211576) and serotonin (B10506) transporters. uky.edu For instance, a 4-methoxybenzyl ester derivative of meperidine exhibited high affinity for the serotonin transporter (SERT). nih.gov Generally, the presence of a benzyl ester, as opposed to a simple ethyl ester, can significantly increase binding affinity to monoamine transporters. nih.gov This suggests that the aromatic ring and its substituents are critical for molecular recognition.

The stability of the ester bond itself can also be influenced by ring substituents. Electron-donating groups, such as a methoxy (B1213986) group, can increase the acid lability of the benzyl ester, while electron-withdrawing groups like chloro or nitro groups tend to make the ester more stable. thieme-connect.de The methyl group at the 4-position (para-position) in 4-methylbenzyl 2-methylbutyrate is an electron-donating group, which could influence its reactivity and interaction with biological targets compared to an unsubstituted benzyl ester.

The following table illustrates the impact of substituents on the benzyl ring on the activity of related compounds, providing insight into the potential effects on this compound.

| Parent Compound Series | Substituent on Benzyl Ring | Observed Effect | Reference |

|---|---|---|---|

| Meperidine Derivatives | 4-Methoxy | High binding affinity for SERT (Ki = 1.7 nM) | nih.gov |

| Meperidine Derivatives | 4-Nitro | High binding affinity for SERT (Ki = 1.0 nM) | nih.gov |

| YC-1 Analogs | ortho-Fluoro | Better inhibitory activity on HIF-1 than meta or para substitution | nih.gov |

| General Benzyl Esters | 4-Methoxy | Increases acid lability | thieme-connect.de |

| General Benzyl Esters | 4-Chloro / 4-Nitro | Increases acid stability | thieme-connect.de |

Influence of 2-Methylbutyrate Moiety Stereochemistry on Activity

The 2-methylbutyrate portion of the molecule contains a chiral center at the second carbon atom, meaning it can exist as two distinct enantiomers: (R)-2-methylbutyrate and (S)-2-methylbutyrate. It is well-established in fragrance chemistry that enantiomers of a chiral molecule can have different odor qualities and intensities. This is because olfactory receptors are themselves chiral proteins, and they can interact differently with each enantiomer.

For example, the enantiomers of 2-pentanol (B3026449) have distinct odor profiles and thresholds; the (S)-form is described as having mint and plastic notes, while the (R)-form has paint and rubber notes. mdpi.com The olfactory threshold for the (S)-enantiomer is also significantly lower than for the (R)-enantiomer. mdpi.com Similarly, for ethyl 2-methylbutyrate, a compound structurally related to the acid moiety of our target molecule, the (S)-enantiomer is known to specifically enhance blackberry aroma descriptors in wine. researchgate.net

These findings strongly suggest that the (R) and (S) enantiomers of this compound would likely possess different olfactory profiles. The specific interaction of each stereoisomer with olfactory receptors would determine its unique scent characteristics and potency.

The table below summarizes the sensory differences between enantiomers of related chiral esters and alcohols.

| Chiral Compound | Enantiomer | Odor Description | Olfactory Threshold | Reference |

|---|---|---|---|---|

| 2-Pentanol (in water) | (S)-(-)-2-Pentanol | Mint, plastic, pungent | 3.03 mg/L | mdpi.com |

| (R)-(+)-2-Pentanol | Paint, rubber, grease | 12.62 mg/L | mdpi.com | |

| Ethyl 2-methylbutyrate | (S)-Ethyl 2-methylbutyrate | Enhances blackberry notes | Not specified | researchgate.net |

| (R)-Ethyl 2-methylbutyrate | Fruity, apple-like | Not specified | ||

| (S)-2-Methylbutyl acetate (B1210297) | (S)-2-Methylbutyl acetate | Enhances black-fruit, fresh, and jammy-fruit notes | 313 µg/L (in 12% ethanol) | researchgate.net |

| (R)-2-Methylbutyl acetate | Fruity, banana | Not specified |

Comparative SAR with Other Branched-Chain and Arylmethyl Esters

The olfactory properties of this compound can be understood by comparing it to other esters with similar structural motifs. These include other arylmethyl esters (varying the alcohol part) and other branched-chain esters (varying the acid part).

Branched-chain volatiles, such as those derived from 2-methylbutyric acid, are common components of fruit aromas. nih.gov Esters like isoamyl acetate (3-methylbutyl acetate) have strong fruity odors. The substitution of a straight-chain alkyl group with a branched one often imparts a more complex and fruity character.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property, such as odor threshold. perfumerflavorist.com These models use calculated molecular descriptors to predict the activity of new or untested compounds.

Development of Predictive Models for Ester Functionality

For fragrance and flavor esters, QSAR models have been developed to predict properties like the intensity of a specific odor note (e.g., "fruity") or the olfactory detection threshold. perfumerflavorist.comresearchgate.net These models typically use a variety of molecular descriptors, which can be categorized as:

Topological: Describing atomic connectivity.

Geometrical (3D): Describing the 3D shape of the molecule.

Physicochemical: Such as logP (hydrophobicity) and electronic properties. nih.gov

One of the challenges in modeling odor perception is the complexity of the biological endpoint. However, for specific odor qualities like the fruitiness of esters, successful QSAR models have been developed. perfumerflavorist.com For instance, a study might find that the fruitiness of an ester is positively correlated with certain shape descriptors and negatively correlated with its molecular weight. Such a model could then be used to predict the fruitiness of this compound based on its calculated descriptors. QSAR models have been successfully applied to predict odor thresholds for various classes of volatile organic compounds, including esters, ketones, and alcohols. researchgate.net

In Silico Approaches to Molecular Design for Specific Activities

Beyond predictive modeling, computational methods are increasingly used for the rational design of new molecules with desired properties. This is particularly relevant in the fragrance industry for creating novel scent molecules. arxiv.orgarxiv.org

Molecular Docking: This technique simulates the interaction between a ligand (the odorant molecule) and a protein (the olfactory receptor). nih.gov By predicting the binding pose and affinity, researchers can understand which structural features of the odorant are crucial for receptor activation. Since hundreds of different olfactory receptors exist, a single odorant like this compound will interact with a specific subset of them, creating its unique perceived odor. Computational models of olfactory receptors are being developed to facilitate these docking studies. nih.govspringernature.com

Generative Models: Advanced machine learning techniques, such as generative neural networks, are now being used to design entirely new molecules. arxiv.orgarxiv.org These models can be trained on large datasets of known fragrance molecules and their associated odors. The model learns the underlying structure-odor relationships and can then generate new molecular structures that are predicted to have a specific, desired scent profile. This de novo design approach could be used to create novel analogs of this compound with, for example, enhanced fruity notes or increased stability.

These in silico tools offer a powerful way to screen virtual libraries of compounds and prioritize the synthesis of those with the highest probability of possessing the desired olfactory or biological activity, thereby accelerating the discovery process. nih.gov

Potential Research Applications in Non Pharmacological Industries

Advanced Flavorant Development and Modulation

While specific research detailing the flavor profile of 4-methylbenzyl 2-methylbutyrate (B1264701) is not extensively available in public literature, the organoleptic properties of structurally similar esters provide a strong indication of its potential as a flavorant. Esters are widely recognized in the food industry for their fruity and sweet aromas. For instance, related compounds such as methyl 2-methylbutyrate are described as having a sweet, fruity, and apple-like character, often used to impart juiciness and freshness to beverages and a variety of fruit-flavored food products. perfumerflavorist.comvigon.com Another similar compound, 2-methylbutyl 2-methylbutyrate, is noted for its sweet, fruity, estery, and green aroma with waxy and fatty undertones, finding use in apple, pineapple, and berry flavor profiles. sigmaaldrich.comperfumersworld.com

Given these characteristics of its chemical cousins, 4-methylbenzyl 2-methylbutyrate is a prime candidate for research into novel flavor development. Its larger molecular structure, incorporating a benzyl (B1604629) group, may contribute to a more complex and less volatile flavor profile, potentially offering enhanced substantivity and a lingering taste experience in food and beverage products. Further investigation into its specific taste and aroma, as well as its interaction with other flavor components, could unlock new possibilities for creating sophisticated and multi-layered flavor experiences.

Fragrance Ingredient Research and Formulation

In the fragrance industry, esters are fundamental building blocks for creating a vast array of scents. mdpi.com The structural attributes of this compound suggest its utility as a fragrance ingredient. The presence of the p-tolyl group (4-methylbenzyl) is common in fragrance chemistry, with related compounds like 4-methylbenzyl acetate (B1210297) being used in perfumery. nih.gov Similarly, benzyl 2-methylbutyrate is a known fragrance ingredient. nih.gov

The combination of the fruity notes typically associated with 2-methylbutyrate esters and the mild, floral, or sweet character of the 4-methylbenzyl moiety could result in a unique and desirable aroma. Research in this area would focus on characterizing the specific odor profile of this compound, its tenacity (how long the scent lasts), and its compatibility and synergistic effects with other fragrance materials. Its potential to act as a modifier, enhancing or rounding out the scent profiles of complex fragrance compositions, is a key area for future investigation. thegoodscentscompany.com

Role as Chemical Building Blocks in Organic Synthesis

Esters are versatile intermediates in organic synthesis, and this compound is no exception. While specific research detailing its use as a synthon is not widely documented, its chemical structure offers several reactive sites for further molecular elaboration.

The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzyl alcohol and 2-methylbutyric acid, both of which are valuable precursors for other chemical entities. chemos.de Furthermore, the ester can undergo transesterification to produce other esters. The aromatic ring of the 4-methylbenzyl group is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups, which can lead to the synthesis of a diverse range of more complex molecules. The reactivity of the ester group itself allows for reactions such as reduction to alcohols or aldehydes, and reaction with Grignard reagents to form tertiary alcohols. google.com The potential for this compound to serve as a starting material for the synthesis of new polymers, agrochemicals, or other specialty chemicals warrants further exploration.

Environmental and Industrial Chemistry Applications (e.g., as model compounds for degradation studies)

The environmental fate of aromatic esters is a significant area of study due to their widespread use. While no specific degradation studies on this compound were found, research on related compounds provides a framework for its potential environmental behavior. Aromatic compounds, in general, are subject to microbial degradation in the environment. nih.gov

Esters can be hydrolyzed, and the resulting alcohol and carboxylic acid are typically more amenable to biodegradation. For instance, benzyl alcohol is known to be biodegradable. The study of this compound as a model compound could provide valuable insights into the environmental persistence and degradation pathways of this class of aromatic esters. Such research would be crucial for conducting environmental risk assessments and ensuring the sustainable use of this and similar compounds in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.